4-Chloro-2-trifluoroacetyl-6-methoxyaniline
Overview
Description
4-Chloro-2-trifluoroacetyl-6-methoxyaniline is an organic compound with the molecular formula C9H7ClF3NO2 It is characterized by the presence of a chloro group, a trifluoroacetyl group, and a methoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline typically involves multiple steps. One common method starts with parachloroaniline as the raw material. The steps are as follows :
Reaction with Pivaloyl Chloride: Parachloroaniline reacts with pivaloyl chloride to form 4-chloro-N-pivaloyl aniline.
Reaction with Ethyl Trifluoroacetate: The intermediate 4-chloro-N-pivaloyl aniline reacts with ethyl trifluoroacetate in the presence of n-butyllithium to yield N-(4-chloro-2-trifluoroacetyl phenyl) pivaloyl amide.
Removal of Pivaloyl Group: The final step involves the reaction of N-(4-chloro-2-trifluoroacetyl phenyl) pivaloyl amide with acid to remove the pivaloyl group, resulting in the formation of this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to minimize waste and reduce costs, achieving a high yield of up to 86.7% .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-trifluoroacetyl-6-methoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the aniline ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
Scientific Research Applications
4-Chloro-2-trifluoroacetyl-6-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its use, such as in biological or chemical systems .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoromethyl)aniline: Similar in structure but lacks the methoxy group.
4-Chlorobenzotrifluoride: Contains a trifluoromethyl group instead of a trifluoroacetyl group.
Uniqueness
4-Chloro-2-trifluoroacetyl-6-methoxyaniline is unique due to the presence of both trifluoroacetyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous .
Properties
IUPAC Name |
1-(2-amino-5-chloro-3-methoxyphenyl)-2,2,2-trifluoroethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-16-6-3-4(10)2-5(7(6)14)8(15)9(11,12)13/h2-3H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPZPJCLOXKMQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)C(=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579677 | |
Record name | 1-(2-Amino-5-chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205756-22-5 | |
Record name | 1-(2-Amino-5-chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.